molecular formula C7H9ClN2O2S B1295986 4-Amino-3-chloro-N-methylbenzenesulfonamide CAS No. 22185-74-6

4-Amino-3-chloro-N-methylbenzenesulfonamide

Cat. No.: B1295986
CAS No.: 22185-74-6
M. Wt: 220.68 g/mol
InChI Key: FZMFXPJCENUTLS-UHFFFAOYSA-N
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Scientific Research Applications

4-Amino-3-chloro-N-methylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

While specific safety and hazard information for 4-Amino-3-chloro-N-methylbenzenesulfonamide is not available, general precautions such as avoiding inhalation or contact with skin and eyes, and using the compound only in well-ventilated areas, are recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-chloro-N-methylbenzenesulfonamide typically involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with methylamine under suitable conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may include steps such as nitration, reduction, and methylation, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-chloro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Oxidation Reactions: Products include nitroso or nitro derivatives.

    Reduction Reactions: Products include amino derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-methylbenzenesulfonamide: Lacks the amino group at the 4-position.

    4-Amino-3-chlorobenzonitrile: Contains a nitrile group instead of the sulfonamide group.

    4-Amino-3-chlorobenzenesulfonamide: Lacks the methyl group on the nitrogen atom

Uniqueness

4-Amino-3-chloro-N-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and chloro groups, along with the sulfonamide moiety, allows for diverse chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

4-amino-3-chloro-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-10-13(11,12)5-2-3-7(9)6(8)4-5/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMFXPJCENUTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176719
Record name Benzenesulfonamide, 4-amino-3-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22185-74-6
Record name Benzenesulfonamide, 4-amino-3-chloro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022185746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-amino-3-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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